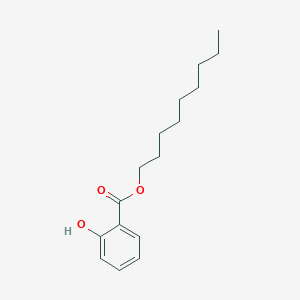

Nonyl 2-hydroxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

19666-12-7 |

|---|---|

Molecular Formula |

C16H24O3 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

nonyl 2-hydroxybenzoate |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-10-13-19-16(18)14-11-8-9-12-15(14)17/h8-9,11-12,17H,2-7,10,13H2,1H3 |

InChI Key |

VNCXHTZWYIBJTA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Nonyl 2 Hydroxybenzoate

Esterification Routes for Nonyl 2-hydroxybenzoate Synthesis

The formation of nonyl 2-hydroxybenzoate is primarily achieved through esterification, a fundamental reaction in organic chemistry where a carboxylic acid and an alcohol react to form an ester and water.

Direct Esterification Approaches

Direct esterification, also known as Fischer-Speier esterification, is a common method for synthesizing nonyl 2-hydroxybenzoate. This approach involves the reaction of salicylic (B10762653) acid with nonyl alcohol in the presence of an acid catalyst. vulcanchem.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water is typically removed as it is formed, often using a Dean-Stark apparatus.

Key parameters influencing the yield and reaction rate of direct esterification include temperature, reaction time, and the molar ratio of the reactants. The reaction is typically carried out at the reflux temperature of the solvent, which can be an excess of nonyl alcohol itself or a solvent like toluene (B28343) that forms an azeotrope with water. Reaction times can range from a few hours to over 24 hours, and using an excess of one reactant, usually the alcohol, can also favor ester formation.

Transesterification Processes

Transesterification is an alternative route for synthesizing nonyl 2-hydroxybenzoate, particularly for larger-scale industrial production. This process involves the reaction of a lower alkyl ester of salicylic acid, such as methyl salicylate (B1505791) or ethyl salicylate, with nonyl alcohol in the presence of a catalyst. google.comgoogle.com The reaction results in the exchange of the alcohol moiety of the ester.

This method can be advantageous as the direct esterification of salicylic acid with higher alcohols like nonyl alcohol can be slow. google.comgoogle.com Transesterification can offer better reaction rates and yields under certain conditions. The equilibrium is driven forward by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) that is displaced during the reaction.

Catalytic Considerations in Ester Synthesis

The choice of catalyst is crucial in both direct esterification and transesterification for the synthesis of nonyl 2-hydroxybenzoate.

Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used catalysts for direct esterification. d-nb.info They protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. wikipedia.org Heterogeneous solid acid catalysts, such as H₃PO₄/TiO₂-ZrO₂, have also been investigated for the esterification of aromatic acids, offering advantages in terms of catalyst recovery and reuse. scispace.com

Transesterification Catalysts: While acid catalysts can also be used for transesterification, other catalysts are often employed. wikipedia.orgmasterorganicchemistry.com Tin-based catalysts, for instance, have been found to be effective for the transesterification of salicylic lower alkyl esters. google.comgoogle.com Enzymatic catalysts, such as lipases, offer a greener alternative, operating under milder conditions, though they may require longer reaction times.

Derivatization Strategies and Analogue Preparation

Derivatization of nonyl 2-hydroxybenzoate involves chemical modification of its structure to prepare analogues with potentially different properties. These modifications can target the phenolic hydroxyl group, the ester group, or the aromatic ring.

One common derivatization is the conversion of the phenolic hydroxyl group into an ether or another ester. For instance, the hydroxyl group can be alkylated. Another strategy involves reactions of the aromatic ring, such as electrophilic aromatic substitution, although this is less common for this specific compound.

The synthesis of analogues often involves starting with a derivatized salicylic acid and then performing the esterification with nonyl alcohol. For example, to synthesize an analogue with a substituent on the aromatic ring, the appropriately substituted salicylic acid would be used as the starting material.

Reaction Mechanisms in Nonyl 2-hydroxybenzoate Synthesis and Modification

Understanding the reaction mechanisms is fundamental to optimizing the synthesis and modification of nonyl 2-hydroxybenzoate.

Mechanistic Pathways of Ester Formation

Direct Esterification (Fischer-Speier Esterification): The mechanism under acidic conditions involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of salicylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of nonyl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester, nonyl 2-hydroxybenzoate.

Transesterification: The mechanism of transesterification can be either acid-catalyzed or base-catalyzed.

Acid-Catalyzed Transesterification: The mechanism is similar to direct esterification. The carbonyl oxygen of the starting ester (e.g., methyl salicylate) is protonated, followed by nucleophilic attack by nonyl alcohol. A tetrahedral intermediate is formed, and after proton transfers, the lower alcohol (methanol) is eliminated. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base, such as an alkoxide, deprotonates the nonyl alcohol, making it a more potent nucleophile (nonoxide). This nucleophile then attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The leaving group (e.g., methoxide) is then eliminated to form nonyl 2-hydroxybenzoate. wikipedia.orgmasterorganicchemistry.com

Investigation of Side Reactions and Byproduct Formation

The synthesis of Nonyl 2-hydroxybenzoate, primarily through direct esterification or transesterification, is susceptible to several side reactions that can impact the final product's yield and purity. The reaction conditions, catalyst type, and nature of the reactants play a crucial role in the formation of these byproducts.

During the direct esterification of salicylic acid with nonanol, elevated temperatures used to accelerate the slow reaction rate can lead to undesirable side reactions. google.comgoogle.com One significant side reaction is the etherification of the alcohol, where two molecules of nonanol react to form dinonyl ether, particularly in the presence of strong acid catalysts. Another potential issue is the reaction at the phenolic hydroxyl group of salicylic acid, although esterification at the carboxylic acid group is generally favored. At high temperatures, decarboxylation of salicylic acid to phenol (B47542) can also occur, which may then be alkylated to form nonylphenol.

In the transesterification process, where a lower alkyl salicylate like methyl salicylate is reacted with nonanol, side reactions can also occur. google.com Incomplete conversion is a primary concern, leading to the presence of residual starting materials in the final product. The catalyst used can also influence byproduct formation. For instance, certain catalysts might promote the degradation of the desired ester or starting materials under prolonged reaction times or high temperatures. epo.org The reaction between the alcohol and the catalyst itself can sometimes lead to byproducts; for example, if sodium methoxide (B1231860) is used as a catalyst, it can react with any trace water present.

A summary of potential side reactions and byproducts is presented in the table below.

| Synthesis Method | Potential Side Reaction | Resulting Byproduct(s) | Contributing Factors |

| Direct Esterification | Self-condensation/Etherification of Nonanol | Dinonyl ether, Water | High temperature, Strong acid catalyst |

| Direct Esterification | Decarboxylation of Salicylic Acid | Phenol, Carbon Dioxide | High temperature |

| Direct Esterification | Alkylation of Phenol (from decarboxylation) | Nonylphenol | Presence of phenol and nonanol under alkylating conditions |

| Direct Esterification/Transesterification | Incomplete Reaction | Unreacted Salicylic Acid, Nonanol, Methyl Salicylate | Sub-optimal reaction time, temperature, or catalyst activity |

| Transesterification | Catalyst-driven decomposition | Various degradation products | Harsh catalyst, High temperature, Prolonged reaction time |

This table is generated based on established chemical principles of esterification and transesterification reactions. google.comgoogle.comepo.org

Green Chemistry Principles in Nonyl 2-hydroxybenzoate Synthesis

Catalysis: A key focus is replacing traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the product, with heterogeneous solid catalysts. scispace.com Solid acid catalysts such as supported heteropoly acids, sulfated metal oxides (e.g., sulfated zirconia), and ion-exchange resins are advantageous because they are easily recovered by filtration and can often be reused, reducing waste and simplifying product purification. scispace.comresearchgate.netresearchgate.net For instance, catalysts like H3PO4/TiO2-ZrO2 have been shown to be effective for the esterification of aromatic acids under solvent-free conditions, offering high yields and selectivity with the ability to be recycled. scispace.com Tin-based catalysts have also been developed for transesterification processes, enabling high yields and reusability. google.comgoogle.com

Alternative Energy Sources: Microwave-assisted synthesis represents a significant green alternative to conventional heating. google.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and lower energy consumption. researchgate.net This rapid heating can also improve selectivity and reduce the formation of byproducts. The catalytic synthesis of alkyl salicylates using ionic liquids under microwave promotion has demonstrated high conversion efficiency in significantly shorter timeframes compared to conventional oil bath heating. google.com

Atom Economy and Reaction Conditions: Green synthetic routes prioritize high atom economy, designing reactions where the maximum proportion of starting materials is incorporated into the final product. nih.gov Transesterification is often preferred over direct esterification for larger alkyl salicylates because the starting lower alkyl esters (e.g., methyl salicylate) can be produced at high yields. google.comepo.org Furthermore, developing processes that operate under milder temperatures and pressures contributes to a greener profile by reducing energy demands. Solvent-free reaction conditions are particularly desirable, as they eliminate the environmental and health hazards associated with many organic solvents, as well as the costs of their purchase and disposal. scispace.com

The table below outlines how green chemistry principles can be applied to the synthesis of Nonyl 2-hydroxybenzoate.

| Green Chemistry Principle | Application in Synthesis | Example/Benefit |

| Safer Solvents & Auxiliaries | Conducting reactions in solvent-free systems. | Reduces volatile organic compound (VOC) emissions and simplifies work-up. scispace.com |

| Use of Renewable Feedstocks | Using bio-based nonanol if available. | Decreases reliance on petrochemical sources. |

| Catalysis | Employing reusable, solid acid catalysts. | Facilitates easy separation and recycling, minimizing catalyst waste (e.g., H3PO4/TiO2-ZrO2, tin-based catalysts). google.comscispace.com |

| Design for Energy Efficiency | Utilizing microwave-assisted heating. | Drastically cuts reaction times and energy consumption compared to conventional heating. google.comresearchgate.net |

| Waste Prevention / Atom Economy | Optimizing reaction to maximize conversion. | High-yield transesterification processes improve atom economy by minimizing byproduct formation. nih.govepo.org |

This table synthesizes findings from various studies on green approaches to esterification and related chemical syntheses. google.comscispace.comgoogle.comresearchgate.netnih.govepo.org

Environmental Occurrence and Biogeochemical Cycling of Nonyl 2 Hydroxybenzoate

Environmental Presence and Distribution Patterns

The environmental distribution of Nonyl 2-hydroxybenzoate is likely influenced by the properties of both the nonylphenol and salicylate (B1505791) moieties. The nonyl group imparts significant hydrophobicity, suggesting a tendency to associate with organic matter in soil and sediment, while the salicylate portion may influence its solubility and potential for transport in aqueous environments.

Nonylphenol is frequently detected in aquatic environments worldwide, primarily due to the breakdown of nonylphenol ethoxylates, which are used in detergents and other industrial applications. nih.govnih.govwikipedia.org Concentrations can range from nanograms per liter to several micrograms per liter in surface waters. nih.govscielo.org.za Due to its hydrophobic nature, nonylphenol tends to accumulate in sediments, where concentrations can be significantly higher than in the overlying water column. nih.govnih.govscielo.org.za For instance, sediment concentrations have been reported from a few micrograms per kilogram to over 100 milligrams per kilogram in highly contaminated areas. nih.govepa.gov

Salicylic (B10762653) acid and other salicylates can also be found in aquatic environments, originating from both natural sources like plant decay and anthropogenic sources such as wastewater containing pharmaceutical and industrial discharges. canada.cae3s-conferences.org While generally more water-soluble than nonylphenol, salicylates can still be found in water bodies.

Given this, it is plausible that Nonyl 2-hydroxybenzoate could be present in aquatic systems, particularly in areas impacted by industrial and municipal wastewater discharges. Its hydrophobic nonyl tail would likely lead to its partitioning into sediments, similar to nonylphenol. wikipedia.orgscielo.org.za

Table 1: Reported Concentrations of Nonylphenol in Surface Water and Sediment

| Location | Surface Water (µg/L) | Sediment (µg/kg dry weight) |

| Various Rivers, USA | 0.20 - 0.64 | 10 - 2,960 |

| Great Lakes, USA/Canada | 0.01 - 0.92 | 0.17 - 72,000 |

| Various European Rivers | up to 4.1 | up to 1,000 |

| Kaoping River, Taiwan | Not Reported | |

| Jialu River, China | 0.075 - 1.520 | Not Reported |

This table presents data for Nonylphenol as a proxy for the potential environmental concentrations of related compounds.

The application of sewage sludge to agricultural land is a significant pathway for the introduction of nonylphenol into terrestrial environments. nih.govwikipedia.org Nonylphenol exhibits low mobility in soil and strongly adsorbs to organic matter, leading to its persistence. wikipedia.orggov.bc.ca Half-lives in sediment can be exceptionally long, estimated to be over 60 years under certain conditions. wikipedia.org

Salicylic acid is a natural component of soil ecosystems, playing a role in plant signaling. e3s-conferences.org Its persistence in soil is generally lower than that of nonylphenol due to its susceptibility to microbial degradation.

Consequently, Nonyl 2-hydroxybenzoate, if introduced into terrestrial environments, would be expected to be found predominantly in the soil and sediment compartments. Its persistence would likely be greater than that of salicylic acid alone but might be influenced by the potential for hydrolysis of the ester linkage, releasing the more mobile salicylate and the more persistent nonylphenol.

Pathways of Environmental Transformation and Degradation

The environmental fate of Nonyl 2-hydroxybenzoate is likely dictated by the susceptibility of its ester bond to hydrolysis and the subsequent degradation of its constituent parts.

Microbial activity is a primary driver for the breakdown of organic compounds in the environment.

Under aerobic conditions, the biodegradation of Nonyl 2-hydroxybenzoate would likely be initiated by the enzymatic hydrolysis of the ester bond, yielding nonylphenol and 2-hydroxybenzoic acid.

Nonylphenol: Aerobic degradation of nonylphenol has been observed and is carried out by various bacteria, including species of Sphingomonas and Pseudomonas. nih.gov The degradation pathways can be complex, with some studies suggesting an initial hydroxylation of the aromatic ring. nih.gov Another proposed pathway involves the formation of nitro-nonylphenol metabolites. nih.gov The degradation of nonylphenol ethoxylates, the precursors to nonylphenol, often begins with the shortening of the ethoxylate chain, followed by oxidation. nih.govresearchgate.netresearchgate.net

2-Hydroxybenzoic Acid (Salicylic Acid): Salicylic acid is readily biodegradable under aerobic conditions by a wide range of microorganisms. researchgate.netresearchgate.netscielo.br A common pathway involves the hydroxylation of salicylic acid to form catechol or gentisate. researchgate.netnih.gov These intermediates are then subject to ring cleavage and further metabolism, ultimately leading to compounds that can enter central metabolic pathways like the citrate cycle. nih.gov

In the absence of oxygen, the degradation of Nonyl 2-hydroxybenzoate would proceed through different microbial pathways.

Nonylphenol: The anaerobic degradation of nonylphenol is generally slower than its aerobic counterpart. nih.govresearchgate.net Studies have shown that it can be degraded under sulfate-reducing, methanogenic, and nitrate-reducing conditions. researchgate.netnih.gov The specific pathways of anaerobic nonylphenol degradation are not as well-defined as the aerobic routes.

2-Hydroxybenzoic Acid (Salicylic Acid): Anaerobic metabolism of salicylic acid has been demonstrated in denitrifying bacteria. nih.gov The proposed pathway involves the initial activation of 2-hydroxybenzoate to 2-hydroxybenzoyl-CoA. nih.gov This is followed by a reductive dehydroxylation to form benzoyl-CoA, which is a central intermediate in the anaerobic degradation of many aromatic compounds. nih.gov

Table 2: Summary of Potential Degradation Pathways

| Compound | Aerobic Degradation Intermediates/Pathways | Anaerobic Degradation Intermediates/Pathways |

| Nonylphenol | Hydroxylated nonylphenol, Nitro-nonylphenol | Slower degradation under sulfate-reducing, methanogenic, and nitrate-reducing conditions |

| 2-Hydroxybenzoic Acid | Catechol, Gentisate | 2-hydroxybenzoyl-CoA, Benzoyl-CoA |

Microbial Degradation Mechanisms and Pathways

Role of Specific Microbial Consortia

The biodegradation of complex organic compounds like Nonyl 2-hydroxybenzoate in the environment is often more efficiently carried out by microbial consortia rather than by individual microbial species. nih.govfrontiersin.org A microbial consortium consists of multiple, interacting microbial populations that can perform more complex metabolic tasks than any single member. nih.gov This synergistic relationship is crucial for the complete mineralization of xenobiotic compounds.

The advantages of consortia in degrading pollutants include:

Synergistic Metabolism : Different strains within the consortium can play distinct functional roles. nih.gov One species might initiate the breakdown of the parent molecule (Nonyl 2-hydroxybenzoate) into intermediate metabolites, which may be toxic or recalcitrant to that same species. Other members of the consortium can then utilize these intermediates as a carbon source, continuing the degradation process and preventing the accumulation of potentially inhibitory byproducts. nih.govmdpi.com

Enhanced Adaptability and Stability : Consortia are generally more resilient to environmental fluctuations and the presence of toxic substances compared to pure cultures. frontiersin.org This robustness allows for more consistent degradation activity in complex environmental matrices like soil and sediment.

Complete Mineralization : Through cooperative metabolic pathways, microbial consortia can achieve the complete breakdown of complex molecules to carbon dioxide and water. mdpi.com For instance, research on the degradation of other complex pollutants, such as linear alkylbenzene sulfonate (LAS) and bisphenol F (BPF), has demonstrated that the degradation ability of a consortium is significantly higher than that of its individual constituent cells. mdpi.comresearchgate.net In the case of Nonyl 2-hydroxybenzoate, a primary degradation step would likely be the hydrolysis of the ester bond, yielding nonylphenol and salicylic acid. One group of bacteria in a consortium might specialize in this initial hydrolysis, while others would be responsible for the subsequent degradation of the aromatic rings of nonylphenol and salicylate. mdpi.comnih.gov

Studies on nonylphenol (a potential metabolite of Nonyl 2-hydroxybenzoate) have shown that consortia of microalgae and bacteria can exhibit higher degradation efficiency than either group alone. nih.gov Similarly, consortia containing bacteria like Rhodococcus and Dietzia have been effective in degrading complex hydrocarbon mixtures. dntb.gov.ua This principle of catabolic cooperation is directly applicable to the environmental fate of Nonyl 2-hydroxybenzoate, where a diverse microbial community is necessary for its effective removal. researchgate.net

Metabolite Identification in Environmental Samples

The initial degradation step is the cleavage of the ester bond, yielding two primary metabolites:

Nonylphenol (NP) : A complex mixture of isomers, which is a known environmental contaminant and endocrine disruptor. nih.gov

2-Hydroxybenzoic Acid (Salicylic Acid) : A naturally occurring phenolic compound. nih.govresearchgate.net

These primary metabolites are then subject to further degradation.

Degradation Products of Nonylphenol: Microbial degradation of nonylphenol can proceed through several pathways. One notable pathway involves an unusual ipso-hydroxylation, where a hydroxyl group is added to the carbon atom of the aromatic ring that is attached to the nonyl group. nih.govnih.gov This leads to the formation of intermediates such as 4-alkyl-4-hydroxy-cyclohexa-2,5-dienones. nih.govcore.ac.uk Subsequent reactions can lead to the formation of nonylhydroquinones and eventually the breakdown of the alkyl side chain, resulting in a series of short-chain alkylphenols (e.g., with butyl, amyl, or hexyl groups). nih.govepa.gov

Degradation Products of Salicylic Acid: Salicylic acid is readily biodegradable by various microorganisms, such as those from the genus Pseudomonas. mdpi.comscielo.br The two main bacterial degradation pathways for salicylic acid proceed through either catechol or gentisic acid as key intermediates before the aromatic ring is cleaved. mdpi.comscielo.brresearchgate.net

The following table summarizes the potential metabolites formed during the environmental degradation of Nonyl 2-hydroxybenzoate.

| Parent Compound | Degradation Process | Primary Metabolites | Secondary/Subsequent Metabolites |

|---|---|---|---|

| Nonyl 2-hydroxybenzoate | Hydrolysis / Biodegradation | Nonylphenol | 4-Alkyl-4-hydroxy-cyclohexa-2,5-dienones, Nonylhydroquinones, Short-chain alkylphenols, Nonyl-p-benzoquinones |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | Catechol, Gentisic Acid, 2-Hydroxymuconic semialdehyde | ||

| Photolysis | Various photodissociation products |

Environmental Fate Modeling and Predictive Research

Environmental fate models are quantitative tools used to predict the distribution, concentration, and persistence of chemicals released into the environment. researchgate.netelsevierpure.com These models integrate a chemical's physical and chemical properties with information about the environmental system to simulate its behavior over time. rsc.orgnih.gov For a compound like Nonyl 2-hydroxybenzoate, such models are essential for assessing potential exposure and risk.

The core of these models is a mass balance equation that accounts for key environmental processes: nih.gov

Transport and Partitioning : Movement between environmental compartments such as air, water, soil, and sediment.

Transformation : Degradation through biotic and abiotic processes. cefic-lri.org

Key input parameters required for modeling the fate of Nonyl 2-hydroxybenzoate include:

Octanol-Water Partition Coefficient (Log Kow) : Indicates the tendency of a chemical to partition into lipids and bioaccumulate in organisms. epa.gov

Soil Adsorption Coefficient (Log Koc) : Measures the chemical's tendency to adsorb to organic matter in soil and sediment, affecting its mobility. epa.gov

Water Solubility : Determines how a chemical is distributed between aquatic and other environmental compartments. epa.gov

Degradation Rates : Half-life data from biodegradation, hydrolysis, and photolysis studies. nih.gov

Multimedia fugacity models, such as the Equilibrium Criterion (EQC) model, are commonly used for screening-level assessments. researchgate.net These models calculate the distribution of a substance among different environmental compartments at steady-state (Level III) or over time (Level IV). cefic-lri.org For example, a fate model applied to nonylphenol ethoxylates (related compounds) in the Scheldt and Rhine estuaries successfully described their transport and degradation by incorporating sedimentation, erosion, and biodegradation processes. vliz.be Such a model could be adapted for Nonyl 2-hydroxybenzoate to predict its concentrations in water, sediment, and suspended particulate matter, and to derive field-relevant biodegradation rates. vliz.be

Biosynthesis of Alkyl Hydroxybenzoates by Microorganisms

While many alkyl hydroxybenzoates are synthetic, microorganisms are capable of biosynthesizing these and related compounds. nih.govencyclopedia.pub The biosynthesis involves two main steps: the formation of the hydroxybenzoic acid core and the subsequent attachment of an alkyl group.

Salicylic acid (2-hydroxybenzoic acid) and 4-hydroxybenzoic acid are active secondary metabolites produced by numerous bacteria, including species of Pseudomonas, Bacillus, and Azospirillum. nih.govresearchgate.netencyclopedia.pubnottingham.ac.uk The synthesis of these aromatic acids originates from the shikimate pathway, with chorismate being a key precursor. nih.govresearchgate.netnottingham.ac.uk

The bacterial biosynthesis of salicylic acid from chorismate typically involves a two-step enzymatic process:

Chorismate is converted to its isomer, isochorismate, by the enzyme isochorismate synthase (ICS) . nih.govencyclopedia.pub

Isochorismate is then converted to salicylic acid and pyruvate by the enzyme isochorismate pyruvate lyase (IPL) . encyclopedia.pub

This production of salicylates in bacteria is often linked to the synthesis of siderophores, which are small molecules that chelate iron under iron-limiting conditions. nih.govresearchgate.netencyclopedia.pubnottingham.ac.uk

The final step, the attachment of the alkyl chain (e.g., a nonyl group) to form an alkyl hydroxybenzoate, is an esterification reaction. A microorganism would react the synthesized hydroxybenzoic acid with a corresponding alcohol. This reaction is likely catalyzed by an enzyme such as an esterase. nih.gov For example, the marine bacterium Microbulbifer sp. strain A4B-17 has been found to produce alkyl esters of 4-hydroxybenzoic acid (parabens), presumably to prevent the growth of competing microorganisms. nih.gov It is hypothesized that this bacterium synthesizes parabens through an enzymatic reaction similar to the industrial process of reacting the acid with an alcohol. nih.gov A similar biosynthetic pathway could exist for the microbial production of Nonyl 2-hydroxybenzoate.

Analytical Research and Detection Strategies for Nonyl 2 Hydroxybenzoate

Advanced Spectroscopic Techniques for Characterization

Spectroscopy is a cornerstone in the chemical analysis of Nonyl 2-hydroxybenzoate, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of Nonyl 2-hydroxybenzoate. acs.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed. researchgate.net

For Nonyl 2-hydroxybenzoate, the ¹H NMR spectrum would exhibit characteristic signals for the nonyl alkyl chain and the salicylate (B1505791) aromatic portion. The protons of the nonyl chain would appear in the upfield region (approximately 0.8-4.5 ppm), while the aromatic protons would be found further downfield (around 6.8-7.9 ppm). A key feature would be the signal for the phenolic hydroxyl group, which is shifted significantly downfield (typically >10 ppm) due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl group. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group would be observed around 170 ppm, while the aromatic carbons would resonate in the 112-162 ppm range. The numerous signals corresponding to the nonyl chain carbons would appear in the upfield region (approximately 14-67 ppm). rsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for n-Nonyl 2-hydroxybenzoate

Predicted values are based on spectral data from analogous alkyl salicylates and nonyl benzoates. rsc.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Phenolic OH | >10.7 (singlet) | - |

| Aromatic H (position 6) | ~7.8 (doublet of doublets) | ~112 (C1, ester-bearing) |

| Aromatic H (position 4) | ~7.4 (triplet) | ~161 (C2, hydroxyl-bearing) |

| Aromatic H (position 3) | ~6.9 (doublet) | ~117 (C3) |

| Aromatic H (position 5) | ~6.8 (triplet) | ~135 (C4) |

| Ester O-CH₂ | ~4.3 (triplet) | ~119 (C5) |

| Nonyl Chain CH₂ | 1.2-1.8 (multiplets) | ~130 (C6) |

| Terminal CH₃ | ~0.9 (triplet) | ~67 (Ester O-CH₂) |

| Carbonyl C=O | - | ~170 |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structural formula of Nonyl 2-hydroxybenzoate. When coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for both the identification and precise quantification of the compound, even in complex mixtures. sigmaaldrich.comsjtu.edu.cn

In electron ionization (EI) mass spectrometry, Nonyl 2-hydroxybenzoate (molecular weight: 264.37 g/mol ) would produce a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 264. The fragmentation pattern is key to its identification. Characteristic fragments would arise from the cleavage of the ester bond and the nonyl chain. A prominent peak would be expected at m/z 121, corresponding to the hydroxybenzoyl cation [HO-C₆H₄-CO]⁺. Another significant fragment would be observed at m/z 120, representing the salicylic (B10762653) acid radical cation, formed after the loss of the nonene side chain. The fragmentation of the nonyl chain itself would produce a series of smaller peaks differing by 14 mass units (-CH₂-).

For quantitative studies, techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are employed, offering enhanced sensitivity and selectivity by focusing only on specific, characteristic fragment ions of the target analyte. lcms.cz

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within Nonyl 2-hydroxybenzoate.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. researchgate.net The resulting spectrum is a unique fingerprint of the compound. For Nonyl 2-hydroxybenzoate, the key absorption bands would include:

A broad band around 3200-3100 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group, which is broadened by strong intramolecular hydrogen bonding. rsc.org

A sharp, strong absorption peak around 1680-1670 cm⁻¹ , characteristic of the C=O (carbonyl) stretching of the ester group, with its frequency lowered due to conjugation with the aromatic ring and the intramolecular hydrogen bond. rsc.orgdocbrown.info

Absorptions in the 3000-2850 cm⁻¹ range corresponding to the C-H stretching of the nonyl alkyl chain.

Several peaks between 1615-1450 cm⁻¹ due to C=C stretching vibrations within the aromatic ring.

Strong bands in the 1300-1150 cm⁻¹ region from the C-O stretching vibrations of the ester and phenol (B47542) groups. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy analyzes the electronic transitions within the molecule. nist.gov The salicylate chromophore in Nonyl 2-hydroxybenzoate is responsible for its UV absorption. In a suitable solvent like ethanol (B145695) or methanol (B129727), the UV spectrum would typically show two main absorption maxima (λmax). Based on data from similar salicylate esters, these peaks are expected to appear at approximately 240 nm and 305-310 nm . researchgate.netacs.org The position and intensity of these peaks can be used for quantitative analysis according to the Beer-Lambert law.

Interactive Table 2: Summary of Key Spectroscopic Data for Nonyl 2-hydroxybenzoate

| Technique | Key Feature | Expected Value / Range |

| Mass Spec (MS) | Molecular Ion (M⁺) | m/z 264 |

| Mass Spec (MS) | Major Fragment Ion | m/z 121 (Hydroxybenzoyl cation) |

| IR Spectroscopy | O-H Stretch (Phenolic) | ~3200-3100 cm⁻¹ (broad) |

| IR Spectroscopy | C=O Stretch (Ester) | ~1680-1670 cm⁻¹ (strong) |

| UV-Vis Spec. | Absorption Maximum (λmax) | ~240 nm and ~305-310 nm |

Chromatographic Separation Methods for Nonyl 2-hydroxybenzoate

Chromatography is indispensable for separating Nonyl 2-hydroxybenzoate from reactants, byproducts, or complex sample matrices before its detection and quantification.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like Nonyl 2-hydroxybenzoate. tandfonline.com The compound is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column.

For alkyl salicylates, a common approach involves using a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). lcms.cz A temperature-programmed oven is used to ensure efficient separation and good peak shape, starting at a lower temperature and ramping up to elute the higher-boiling compounds.

Various detectors can be used:

Flame Ionization Detector (FID): A universal detector for organic compounds, providing good sensitivity for quantification.

Mass Spectrometer (MS): The preferred detector for this application, as it provides not only quantification but also definitive identification based on the compound's mass spectrum, as discussed previously. sigmaaldrich.com This hyphenated technique (GC-MS) is the gold standard for identifying trace levels of such compounds. acs.org

Liquid Chromatography (LC) is highly versatile for analyzing a wide range of compounds and is particularly well-suited for Nonyl 2-hydroxybenzoate, which may have limited thermal stability for GC. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common LC techniques used. nih.gov

The standard method for separating alkyl benzoates and salicylates is Reversed-Phase HPLC (RP-HPLC) . researchgate.netoup.com

Stationary Phase: A non-polar C18 (octadecylsilyl) or C8 column is typically used. The long nonyl chain of the analyte provides strong hydrophobic interaction with the stationary phase, leading to good retention.

Mobile Phase: A polar mobile phase, typically a mixture of methanol or acetonitrile (B52724) with water, is used. aston.ac.uk A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a timely and efficient separation. The mobile phase is commonly acidified with a small amount of formic acid or acetic acid to ensure the phenolic hydroxyl group remains protonated, which results in sharper, more symmetrical peaks.

Detection: UV detection is widely used, with the wavelength set to one of the compound's absorption maxima (e.g., ~305 nm) for high sensitivity and selectivity. aston.ac.uk LC can also be coupled with a mass spectrometer (LC-MS) for even greater specificity and lower detection limits, which is crucial for complex sample analysis. sjtu.edu.cn UPLC, which uses smaller column particles and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC.

Solid-Phase Extraction (SPE) and Other Sample Preparation Methodologies

Effective sample preparation is a critical first step in the analytical workflow, designed to isolate and concentrate Nonyl 2-hydroxybenzoate from complex sample matrices, thereby minimizing interference and enhancing detection sensitivity. sigmaaldrich.com Solid-Phase Extraction (SPE) is a widely utilized technique for this purpose. sigmaaldrich.comresearchgate.net

Solid-Phase Extraction (SPE)

SPE operates on the principle of partitioning analytes between a solid sorbent and a liquid mobile phase. organomation.com For compounds like Nonyl 2-hydroxybenzoate, which is an ester with both hydrophobic (nonyl chain) and moderately polar (hydroxybenzoate) characteristics, reversed-phase SPE is often the method of choice. organomation.com In this approach, a non-polar stationary phase, such as C18-bonded silica (B1680970) or a polystyrene-divinylbenzene (PSDVB) polymer, is used to retain the analyte from a polar aqueous sample. organomation.comnemi.gov

The general SPE procedure involves the following steps:

Conditioning: The sorbent bed is wetted with a solvent like methanol, followed by water, to activate the stationary phase.

Loading: The aqueous sample, sometimes with pH adjustment, is passed through the SPE cartridge. epa.gov Nonyl 2-hydroxybenzoate partitions from the sample matrix onto the solid phase.

Washing: The cartridge is washed with a weak solvent to remove interfering compounds that are not strongly retained.

Elution: A strong, non-polar solvent is used to desorb the analyte from the sorbent. Common elution solvents include methanol, acetonitrile, or mixtures with dichloromethane (B109758) and diethyl ether. nemi.gov

The choice of sorbent and elution solvent is critical and often requires method development to optimize recovery. For instance, a study on wastewater compounds utilized SPE cartridges with a polystyrene-divinylbenzene phase, followed by elution with a dichloromethane and diethyl ether mixture. nemi.gov

Table 1: Common SPE Sorbents and Elution Solvents for Salicylates and Similar Compounds

| Sorbent Type | Elution Solvent(s) | Target Analytes/Matrix |

| Polystyrene-divinylbenzene (PSDVB) | Dichloromethane/Diethyl ether | Wastewater compounds in water |

| C18-bonded silica | Methanol, Acetonitrile | Parabens and related compounds in various matrices |

| Porapak R | Dichloromethane/Diethyl ether | Nitroaromatics and nitramines |

This table provides examples of SPE materials and solvents used for compounds structurally related to Nonyl 2-hydroxybenzoate, illustrating common approaches.

Other Sample Preparation Techniques

Besides SPE, other methods can be employed depending on the sample matrix:

Liquid-Liquid Extraction (LLE): While effective, LLE often involves large volumes of organic solvents and can be more labor-intensive than SPE. researchgate.net

Pressurized Solvent Extraction (PSE): For solid samples like sediment and soil, PSE (also known as Accelerated Solvent Extraction or ASE) uses elevated temperature and pressure to efficiently extract analytes. nemi.gov A method for wastewater compounds in sediment involved extraction with a water/isopropyl alcohol mixture. nemi.gov

Solid-Phase Microextraction (SPME): This is a solvent-free technique where a coated fiber is exposed to the sample (or its headspace) to adsorb analytes. organomation.com It integrates sampling, extraction, and concentration into a single step. organomation.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for pesticide residue analysis in food, involves an extraction and cleanup step that could be adapted for Nonyl 2-hydroxybenzoate in certain sample types. researchgate.net

Development and Validation of Quantitative Analytical Protocols

Once the sample is prepared, quantitative analysis is typically performed using chromatographic techniques coupled with a detector. The development and validation of these analytical methods are essential to ensure the reliability and accuracy of the results. npra.gov.my

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, Nonyl 2-hydroxybenzoate is well-suited for GC-MS analysis. This technique separates compounds in the gas phase and identifies them based on their mass-to-charge ratio, providing high selectivity and sensitivity. nemi.govnemi.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), is another powerful tool. lcms.cz It is highly sensitive and can analyze a wide range of compounds, often with minimal sample derivatization. lcms.czresearchgate.net

Method Validation

A quantitative analytical method must be validated to demonstrate its suitability for the intended purpose. npra.gov.mygiwmscdntwo.gov.np Key validation parameters, as often required by regulatory guidelines, include: npra.gov.my

Linearity and Range: This establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. npra.gov.my A series of standard solutions at different concentrations are analyzed, and the results are used to construct a calibration curve. npra.gov.my

Accuracy: This measures the closeness of the experimental value to the true value. It is often assessed by analyzing spiked samples with known concentrations of the analyte and calculating the percent recovery. npra.gov.my

Precision: This refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). npra.gov.my

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. atamanchemicals.com

Specificity (Selectivity): This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. npra.gov.my

Robustness: This evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. npra.gov.my

Table 2: Example of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | Measures the linearity of the calibration curve. | > 0.995 |

| Accuracy (% Recovery) | Closeness of measured value to the true value. | 80-120% |

| Precision (Relative Standard Deviation, RSD) | Agreement among repeated measurements. | < 15-20% |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration. | Determined experimentally with acceptable precision and accuracy. |

This table presents a general overview of validation parameters and common criteria that would be relevant for a quantitative method for Nonyl 2-hydroxybenzoate.

Trace Analysis and Environmental Monitoring Methodologies

The analysis of Nonyl 2-hydroxybenzoate at very low concentrations (trace levels) is essential for environmental monitoring to assess its presence and potential impact in ecosystems. env.go.jp

Trace Analysis Techniques

Achieving low detection limits requires highly sensitive instrumentation and effective pre-concentration steps.

Pre-concentration: Techniques like SPE are crucial for concentrating the analyte from a large volume of an environmental sample (e.g., water) into a small volume of solvent, thereby increasing its concentration before analysis. researchgate.net

Sensitive Detectors: Mass spectrometry, particularly in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, offers the high selectivity and sensitivity needed to detect trace levels of contaminants in complex environmental matrices. thermofisher.com

Environmental Monitoring

Environmental monitoring programs aim to determine the occurrence and concentration of chemicals in various environmental compartments, such as surface water, sediment, and air. env.go.jp Methodologies for monitoring Nonyl 2-hydroxybenzoate would likely be integrated into broader surveys for endocrine-disrupting compounds or other emerging contaminants. scispace.comcore.ac.uk

A typical environmental monitoring workflow for Nonyl 2-hydroxybenzoate might involve:

Sample Collection: Collecting water or sediment samples from various locations.

Sample Preparation: Using a validated method, such as SPE, to extract and concentrate the analyte. nemi.gov

Instrumental Analysis: Quantifying the analyte using a sensitive technique like GC-MS/MS or LC-MS/MS. frontiersin.org

Data Analysis and Interpretation: Comparing the measured concentrations to established environmental quality standards or toxicological data, if available.

For instance, the U.S. Geological Survey (USGS) has developed methods for determining various wastewater compounds in water and sediment, which often involve SPE followed by GC/MS. nemi.govnemi.gov These types of methods could be adapted or applied to the analysis of Nonyl 2-hydroxybenzoate in environmental samples.

Mechanistic Investigations of Chemical and Biological Reactivity of Nonyl 2 Hydroxybenzoate

Chemical Reactivity and Transformation Pathways

Nonyl 2-hydroxybenzoate, as an ester of salicylic (B10762653) acid, exhibits reactivity centered on its ester linkage, the aromatic ring, and the hydroxyl group. Its transformation pathways are primarily dictated by the conditions to which it is exposed, such as the presence of acids, bases, or oxidizing agents. The principal chemical transformation is hydrolysis, which cleaves the ester bond to yield its constituent molecules: 2-hydroxybenzoic acid (salicylic acid) and nonanol. This reaction can be catalyzed by both acids and bases. Additionally, the aromatic ring can undergo electrophilic substitution reactions, and the phenolic hydroxyl group can be oxidized under specific conditions.

The rate of chemical reactions involving Nonyl 2-hydroxybenzoate is governed by the principles of chemical kinetics, influenced by factors such as concentration, temperature, and the presence of catalysts. libretexts.org Reaction rates are typically expressed in terms of the change in concentration of a reactant or product per unit time (e.g., M/s). libretexts.org For a transformation like hydrolysis, the rate generally increases with higher concentrations of the reactants and with elevated temperatures, as this increases the frequency and energy of molecular collisions. libretexts.org

Thermodynamic considerations determine the spontaneity and equilibrium position of a reaction. The hydrolysis of esters is typically a thermodynamically favorable process. Studies on related hydroxybenzoate isomers show that the position of the hydroxyl group influences thermodynamic parameters. researchgate.net For instance, the binding energies and enthalpy of micellization can vary between ortho-, meta-, and para-hydroxybenzoate anions, suggesting that the specific arrangement of functional groups in Nonyl 2-hydroxybenzoate affects its energetic stability and interactions in solution. researchgate.net The presence of the ortho-hydroxyl group can lead to intramolecular hydrogen bonding, which can influence the compound's stability and reactivity compared to its meta and para isomers.

Table 1: Factors Influencing the Rate of Hydrolysis of Nonyl 2-hydroxybenzoate

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Concentration | Increases | A higher concentration of reactants leads to more frequent collisions between molecules, increasing the likelihood of a successful reaction. libretexts.org |

| Temperature | Increases | Higher temperatures provide molecules with greater kinetic energy, increasing the proportion of molecules that can overcome the activation energy barrier. youtube.com |

| Acid/Base Catalyst | Increases | Catalysts provide an alternative reaction pathway with a lower activation energy, thereby accelerating the rate of ester hydrolysis. atamanchemicals.com |

Catalysis plays a crucial role in the transformation of Nonyl 2-hydroxybenzoate. The most common catalyzed reaction is ester hydrolysis.

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This mechanism is common for esterification and the reverse reaction, hydrolysis.

Base Catalysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the electrophilic carbonyl carbon. This process is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol.

Beyond simple acid-base catalysis, more advanced catalytic systems can be employed. Organocatalysis, for example, uses small organic molecules to accelerate reactions. mdpi.com For a molecule like Nonyl 2-hydroxybenzoate, specific organocatalysts could be designed to achieve selective transformations. Furthermore, harnessing non-covalent interactions, such as hydrogen bonds, within a catalyst's structure can control regioselectivity and site-selectivity in reactions involving the aromatic ring or hydroxyl group. rsc.org

Biochemical Interactions and Enzymatic Transformations

In biological systems, Nonyl 2-hydroxybenzoate is subject to interactions with biomolecules and transformation by enzymes. Its long nonyl chain gives it lipophilic properties, influencing its partitioning into cellular membranes and interaction with hydrophobic pockets in proteins. The primary route of metabolism is through enzymatic degradation.

The biodegradation of Nonyl 2-hydroxybenzoate is initiated by enzymes that target its ester bond. Esterases, a class of hydrolase enzymes, are primarily responsible for this first step. mdpi.com The enzymatic degradation occurs in two main stages: the adsorption of the enzyme onto the substrate surface, followed by the hydrolysis of the ester bond. nih.gov

The pathway proceeds as follows:

Ester Hydrolysis: An esterase or lipase (B570770) enzyme catalyzes the hydrolysis of Nonyl 2-hydroxybenzoate, breaking it down into nonanol and 2-hydroxybenzoate (salicylate). nih.govresearchgate.net

Metabolism of Nonanol: The resulting nonanol, a long-chain alcohol, can be oxidized by alcohol dehydrogenases to the corresponding aldehyde and then to a fatty acid, which can enter the beta-oxidation pathway for energy production. d-nb.info

Metabolism of Salicylate (B1505791) (2-hydroxybenzoate): The aromatic product, salicylate, is further degraded by microorganisms. In anaerobic bacteria, this involves its conversion to benzoyl-CoA, a central intermediate in anaerobic aromatic metabolism. nih.gov This is catalyzed by 2-hydroxybenzoate-CoA ligase and 2-hydroxybenzoyl-CoA reductase. nih.gov In some aerobic bacteria, salicylate can be converted to gentisate (2,5-dihydroxybenzoate) by salicylate 5-hydroxylase before the aromatic ring is cleaved. nih.gov

The ability of a microorganism to metabolize Nonyl 2-hydroxybenzoate depends on the specificity of its enzymatic machinery. wikipedia.org Key structural features of the molecule dictate this specificity.

Alkyl Chain Length: The nine-carbon (nonyl) chain is a crucial recognition element. Some microbial enzymes, like alkane hydroxylases, have a preference for specific chain lengths. d-nb.info The lipophilicity imparted by this chain facilitates interaction with enzymes that have hydrophobic substrate-binding pockets. nih.gov

Ester Linkage: The presence of the ester bond makes the compound a specific substrate for carboxylesterases and lipases, which are widespread in bacteria and fungi. mdpi.comresearchgate.net

Aromatic Ring Substitution: The position of the hydroxyl group at the ortho- position (C2) is critical. Enzymes that metabolize aromatic compounds show high regioselectivity. For example, the enzymes that process 4-hydroxybenzoate (B8730719) (para-isomer) in white-rot fungi might not be efficient at processing the 2-hydroxybenzoate isomer. nrel.gov Similarly, the degradation pathway for nonylphenols, which are structurally related, is highly dependent on the specific isomer. asm.org

Table 2: Substrate Features of Nonyl 2-hydroxybenzoate and Implications for Microbial Enzyme Specificity

| Structural Feature | Implication for Microbial Recognition and Degradation | Relevant Enzyme Classes |

|---|---|---|

| Nonyl (C9) Alkyl Chain | The long, hydrophobic chain targets the molecule for enzymes with hydrophobic binding sites. It is a substrate for enzymes involved in alkane metabolism. | Alkane Monooxygenases, Alcohol Dehydrogenases. d-nb.info |

| Ester Bond | This is the primary site for initial hydrolytic cleavage, making the molecule susceptible to a wide range of common hydrolases. | Carboxylesterases, Lipases. mdpi.comresearchgate.net |

| 2-Hydroxybenzoate Moiety | The specific ortho-position of the hydroxyl group dictates recognition by aromatic-degrading enzymes. It is a substrate for specific hydroxylases and CoA-ligases. | Salicylate Hydroxylases, 2-Hydroxybenzoate-CoA Ligases. nih.govnih.gov |

The enzymatic cleavage of Nonyl 2-hydroxybenzoate involves several distinct, well-characterized mechanisms.

The primary cleavage event is the hydrolysis of the ester bond, typically catalyzed by a serine esterase. This mechanism involves a catalytic triad (B1167595) of amino acids in the enzyme's active site (usually serine, histidine, and an acidic residue like aspartate or glutamate). The serine's hydroxyl group, activated by the histidine, acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release the nonanol leaving group and forms an acyl-enzyme intermediate. Finally, a water molecule, activated by the histidine, hydrolyzes the acyl-enzyme intermediate, releasing the salicylic acid product and regenerating the active enzyme. researchgate.net

Following the initial ester cleavage, the degradation of the aromatic ring of salicylate proceeds via mechanisms such as ipso-hydroxylation. In the degradation of structurally similar nonylphenols by Sphingobium xenophagum, an initial ipso-hydroxylation step is observed, where the nonyl group's attachment point on the ring is hydroxylated. asm.orgnih.gov This reaction, mediated by a monooxygenase, derives the hydroxyl group from molecular oxygen (O2). nih.govresearchgate.net The resulting intermediate is unstable and can dissociate, leading to the cleavage of the side-chain. While this specific mechanism describes C-C bond cleavage in nonylphenols, the enzymatic hydroxylation of the salicylate ring is a key step in its degradation, as seen in the conversion of salicylate to gentisate, which prepares the ring for subsequent cleavage by dioxygenases. nih.gov

Table 3: Key Enzymes and Mechanisms in the Degradation of Nonyl 2-hydroxybenzoate

| Degradation Step | Enzyme Class | Cleavage Mechanism | Product(s) |

|---|---|---|---|

| Ester Hydrolysis | Carboxylesterase / Lipase | Nucleophilic attack by active site serine on the ester's carbonyl carbon, forming a tetrahedral intermediate and then an acyl-enzyme intermediate, followed by hydrolysis. researchgate.net | Nonanol and 2-Hydroxybenzoic acid (Salicylic acid) |

| Salicylate Activation (Anaerobic) | CoA Ligase / Reductase | ATP-dependent formation of a thioester bond with Coenzyme A, followed by reductive dehydroxylation. nih.gov | Benzoyl-CoA |

| Salicylate Hydroxylation (Aerobic) | Monooxygenase | Electrophilic aromatic substitution where an enzyme-activated oxygen species hydroxylates the aromatic ring. nih.gov | Gentisate (2,5-dihydroxybenzoate) |

| Nonanol Oxidation | Alcohol Dehydrogenase | Oxidation of the alcohol to an aldehyde, often requiring a cofactor like NAD+. d-nb.info | Nonanal |

Broader Research Applications and Future Directions for Nonyl 2 Hydroxybenzoate

Role in Supramolecular Chemistry and Liquid Crystal Research

The amphiphilic nature of Nonyl 2-hydroxybenzoate, possessing both a polar aromatic head (the 2-hydroxybenzoate group) and a nonpolar aliphatic tail (the nonyl chain), makes it a candidate for studies in supramolecular chemistry and liquid crystals.

Supramolecular Assembly: Alkyl salicylates are known to form self-assembled structures in various media. nih.gov The interplay of hydrogen bonding from the hydroxyl group, π-π stacking of the benzene (B151609) rings, and hydrophobic interactions of the alkyl chains can lead to the formation of complex supramolecular architectures such as micelles, vesicles, or gels. The specific stereochemistry of the 2-hydroxybenzoate moiety can influence the packing and geometry of these assemblies. Research into methyl salicylate (B1505791) dyads connected by a flexible bridge has shown that such molecules can form stable aggregates with collective optical properties, a principle that could be extended to molecules like Nonyl 2-hydroxybenzoate. acs.org

Liquid Crystal Properties: The rod-like shape of molecules is a common characteristic of liquid crystals. uh.edu Nonyl 2-hydroxybenzoate, with its elongated structure, could potentially exhibit liquid crystalline phases (mesophases) under specific temperature conditions (thermotropic) or in the presence of certain solvents (lyotropic). The length of the nonyl chain is a critical factor in determining the type of liquid crystal phase, such as nematic or smectic, and the transition temperatures between them. derpharmachemica.comtcichemicals.com For instance, studies on related n-alkyl pyranosides have demonstrated that the chain length (including nonyl derivatives) dictates the formation of lamellar phases. nih.gov The balance between the rigid aromatic core and the flexible alkyl tail is key to the formation of these ordered, fluid states.

Potential as a Synthetic Intermediate for Advanced Materials

The functional groups present in Nonyl 2-hydroxybenzoate—the hydroxyl, ester, and aromatic ring—offer multiple reaction sites, positioning it as a versatile synthetic intermediate for the creation of more complex molecules and advanced materials.

Monomer for Polymerization: The hydroxyl and aromatic functionalities allow Nonyl 2-hydroxybenzoate to be used as a monomer in polymerization reactions. It could be incorporated into polyesters, polycarbonates, or other polymers to impart specific properties. The long nonyl chain can act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the resulting polymer. Furthermore, the salicylate moiety can introduce thermal stability or specific spectroscopic properties. The use of bio-based hydroxybenzoic acids in creating liquid crystalline polymers is an area of growing interest, suggesting a sustainable pathway for materials derived from compounds like Nonyl 2-hydroxybenzoate.

Functional Additive: The molecular structure also suggests its use as a functional additive. For example, alkylsalicylic acids are utilized as detergent additives in lubricating oils. whiterose.ac.uk The nonyl group provides oil solubility, while the polar head can interact with and disperse sludge and other deposits.

Interdisciplinary Research Opportunities

The potential applications of Nonyl 2-hydroxybenzoate and its derivatives extend across multiple scientific disciplines, creating opportunities for collaborative research.

Materials Science and Organic Electronics: The potential liquid crystalline properties could be harnessed in the development of new display technologies or sensors. The salicylate core is related to compounds that have shown interesting optical and electronic properties.

Membrane Science: The interaction of salicylates with lipid bilayers is a subject of ongoing research. researchgate.net Understanding how the long alkyl chain of Nonyl 2-hydroxybenzoate influences its interaction with cell membranes could provide insights into its biological activity and potential toxicological profile.

Emerging Methodologies and Research Challenges in Nonyl 2-hydroxybenzoate Studies

Advancing the understanding of Nonyl 2-hydroxybenzoate requires addressing specific synthesis and characterization challenges, while leveraging modern analytical techniques.

Synthesis and Purification: The synthesis of alkyl salicylates can be achieved through methods like Fischer esterification of salicylic (B10762653) acid with the corresponding alcohol. researchgate.net However, achieving high purity can be challenging due to side reactions and the difficulty of removing unreacted starting materials, especially for long-chain alcohols. whiterose.ac.uk The synthesis of related compounds like 5-nonyl salicylaldoxime (B1680748) involves multi-step processes that require careful control of reaction conditions. google.comgoogle.com Developing efficient and green synthetic routes is a key research challenge.

Analytical Characterization: A combination of modern analytical techniques is essential for the unambiguous characterization of Nonyl 2-hydroxybenzoate and its potential supramolecular structures or polymeric forms.

Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry is vital for determining the exact molecular weight and fragmentation patterns.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are necessary to investigate phase transitions, including potential liquid crystal phases, and thermal stability.

Microscopy and Scattering Techniques: Polarized Optical Microscopy (POM) is the primary method for identifying liquid crystal textures. Small-Angle X-ray Scattering (SAXS) or Neutron Scattering (SANS) can provide detailed information on the structure and ordering of self-assembled systems. nih.gov

The complexity and potential heterogeneity of materials derived from Nonyl 2-hydroxybenzoate present significant analytical challenges, requiring advanced techniques for comprehensive characterization. nih.govnih.gov

Q & A

Q. What analytical techniques are recommended for characterizing Nonyl 2-hydroxybenzoate and its derivatives in synthetic mixtures?

Nonyl 2-hydroxybenzoate can be characterized using high-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS) to identify fragmentation patterns and confirm structural integrity. For example, ESI-MS/MS analysis of analogous compounds, such as sulfur- or oxygen-containing heterocyclic QAS-tagged peptides, reveals α- and β-type ions, enabling unambiguous sequence interpretation . Additionally, nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) should be employed to validate purity and quantify byproducts.

Q. How can researchers optimize synthesis protocols for Nonyl 2-hydroxybenzoate to minimize side reactions?

Synthetic routes should prioritize temperature-controlled esterification between salicylic acid derivatives and nonyl alcohol, using acid catalysts (e.g., sulfuric acid) under inert atmospheres. Side reactions, such as transesterification or oxidation, can be mitigated by monitoring reaction progress via thin-layer chromatography (TLC) and quenching intermediates at critical timepoints. Evidence from analogous QAS-tagged peptide synthesis highlights the importance of protecting reactive functional groups (e.g., ε-amine in lysine) to avoid unintended modifications .

Q. What are the key stability considerations for Nonyl 2-hydroxybenzoate in aqueous solutions?

Nonyl 2-hydroxybenzoate is prone to hydrolysis under alkaline conditions due to its ester linkage. Stability studies should include pH-dependent kinetic assays (e.g., UV-Vis spectroscopy at 25–37°C) to determine degradation rates. For quantification, deuterated analogs of similar compounds (e.g., LC-SRM-targeted analysis with deuterated QAS tags) have been used to track degradation products without interference from endogenous matrices .

Advanced Research Questions

Q. How can collision-induced dissociation (CID) parameters be optimized to resolve spectral ambiguities in Nonyl 2-hydroxybenzoate derivatives?

CID experiments on QAS-tagged analogs reveal that heteroatom-containing scaffolds (e.g., 2-oxa-5-azoniaspiro[4.4]nonyl groups) reduce unwanted side reactions like Hofmann elimination. For Nonyl 2-hydroxybenzoate, adjusting collision energy (e.g., 20–35 eV) and using low-resolution ion traps can enhance detection of diagnostic ions (e.g., m/z 84 and 132 fragments observed in QAS-tagged peptides) while suppressing noise .

Q. What experimental designs are suitable for studying the interaction of Nonyl 2-hydroxybenzoate with lipid bilayers or protein targets?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, molecular dynamics simulations can model interactions between the nonyl chain and hydrophobic lipid domains. Prior studies on structurally similar esters (e.g., propyl salicylate) suggest that the hydrophobicity of the alkyl chain drives membrane permeability .

Q. How can researchers resolve contradictions in spectral data when analyzing Nonyl 2-hydroxyxybenzoate degradation products?

Contradictions often arise from overlapping MS/MS signals or isobaric interferences. Implement tandem mass spectrometry with orthogonal fragmentation techniques (e.g., electron-transfer dissociation, ETD) to differentiate isomeric byproducts. For example, heterocyclic QAS tags generate stable reporter ions (e.g., formaldehyde liberation from oxygen-containing scaffolds), which can be used to distinguish degradation pathways .

Q. What strategies enhance the ionization efficiency of Nonyl 2-hydroxybenzoate in ESI-MS analysis?

Derivatization with permanent positive charge tags (e.g., quaternary ammonium salts) improves ionization. For non-polar analogs like Nonyl 2-hydroxybenzoate, adduct formation with sodium or potassium ions can enhance signal intensity. Evidence from peptide-QAS conjugates demonstrates that fixed charges reduce ion suppression in complex matrices .

Methodological Considerations

- Data Interpretation : Use software tools (e.g., Skyline, Xcalibur) to align MS/MS spectra with theoretical fragmentation patterns.

- Quantification : Deuterated internal standards are critical for LC-SRM workflows to account for matrix effects .

- Ethical Compliance : Avoid human/animal testing unless explicitly approved by regulatory bodies, as emphasized in biomedical research guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.